4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrazolopyrimidine core substituted with a 2,5-dimethylphenyl group and an ethyl group linked to a benzenesulfonamide moiety. The intricate structure suggests diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the pyrazolopyrimidine core, which typically involves condensation reactions between suitable precursors, often using strong bases and high temperatures.
Step 2: : Introduction of the 2,5-dimethylphenyl group through electrophilic aromatic substitution or related methods.
Step 3: : Linking the ethyl group to the nitrogen atom of the pyrazolopyrimidine core, usually requiring the use of alkylating agents and bases.
Step 4: : Coupling the benzenesulfonamide moiety, often via nucleophilic substitution reactions.
Industrial Production Methods
Scaling up these reactions necessitates stringent control over reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Conversion of functional groups within the molecule under the influence of oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the nitro group to an amine, often using reducing agents like sodium borohydride.
Substitution: : Nucleophilic substitution, where reactive groups like halides are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed from These Reactions
Oxidized derivatives, reduced amine forms, and substituted products featuring different functional groups.
Scientific Research Applications
Chemistry
As a building block for the synthesis of more complex molecules.
Biology
Potential as a biochemical probe to investigate cellular pathways.
Medicine
Exploration as a potential therapeutic agent targeting specific enzymes or receptors.
Industry
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with specific enzymes, possibly acting as an inhibitor or modulator. The detailed mechanism would involve binding to active sites or allosteric sites, altering enzyme activity and affecting downstream biological pathways.
Comparison with Similar Compounds
Comparison
Compared to similar pyrazolopyrimidine derivatives, this compound’s distinct substitution pattern confers unique biological properties, such as increased specificity for certain molecular targets.
Similar Compounds
4-(2-((1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Hope this breaks the boredom!
Properties
IUPAC Name |
4-[2-[[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-3-4-15(2)19(11-14)27-21-18(12-26-27)20(24-13-25-21)23-10-9-16-5-7-17(8-6-16)30(22,28)29/h3-8,11-13H,9-10H2,1-2H3,(H2,22,28,29)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBFULBYYYYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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